2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of salicylaldehyde with malononitrile in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or pyridine and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile involves its interaction with various molecular targets. For example, as an antibacterial agent, it disrupts bacterial cell walls and inhibits essential enzymes, leading to cell death . As a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and degradation .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Similar structure but different substitution pattern, leading to varied biological activities.
2-amino-5-methylphenol: Shares the amino and hydroxyl groups but lacks the complex chromene structure.
5-amino-2-methylphenol: Similar functional groups but different overall structure.
Uniqueness
The uniqueness of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile lies in its combination of functional groups and the resulting biological activities. Its ability to act as both an antibacterial agent and a corrosion inhibitor highlights its versatility and potential for diverse applications .
Properties
IUPAC Name |
2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-10-7-16(25)27-15-8-14(24)19-18(11-3-5-12(26-2)6-4-11)13(9-22)21(23)28-20(19)17(10)15/h3-8,18,24H,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLETUFNJTJXMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC)C(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.